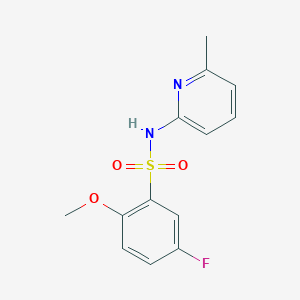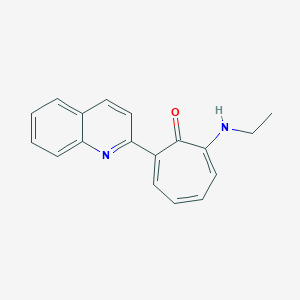
5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as PFI-3, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds and has a molecular formula of C14H14FNO3S.
Mecanismo De Acción
5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide acts by binding to the catalytic domain of SETD7, thereby inhibiting its activity. This leads to a decrease in the methylation of histone H3 at lysine 4, which is a key step in the regulation of gene expression.
Biochemical and Physiological Effects:
The inhibition of SETD7 by 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. For example, 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the proliferation and migration of cancer cells, as well as the invasiveness of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its high potency and selectivity for SETD7. This allows for precise and specific targeting of this enzyme. However, one limitation is that 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide may not be suitable for use in vivo due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the use of 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide in scientific research. One area of interest is the development of more potent and selective inhibitors of SETD7. Another area of interest is the investigation of the role of SETD7 in various disease pathways, including cancer, diabetes, and cardiovascular disease. Additionally, the use of 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide in combination with other drugs or therapies may be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide involves the reaction of 5-fluoro-2-methoxyaniline with 2-bromo-6-methylpyridine, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide has been found to be a potent and selective inhibitor of the histone methyltransferase SETD7. This enzyme is involved in the regulation of gene expression and has been linked to various diseases, including cancer. 5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide has been used in various studies to investigate the role of SETD7 in cellular processes and disease pathways.
Propiedades
Nombre del producto |
5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H13FN2O3S |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
5-fluoro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H13FN2O3S/c1-9-4-3-5-13(15-9)16-20(17,18)12-8-10(14)6-7-11(12)19-2/h3-8H,1-2H3,(H,15,16) |
Clave InChI |
QRCGHPXOBINNGJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
SMILES canónico |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288026.png)

![2-(Ethylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288029.png)
![Ethyl6-[(4-methoxyphenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288031.png)
![Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288033.png)
![1-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288034.png)
![7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288037.png)
![3-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B288039.png)
![2-methyl-6H-[1]benzothiepino[3,4-b]quinolin-13-one](/img/structure/B288040.png)
![2-(Methylamino)-7-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one](/img/structure/B288042.png)
![1-phenyl-3-{2-[3-(trifluoromethyl)phenyl]vinyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288043.png)
![1-(4-bromophenyl)-3-[2-(2,5-dimethoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288045.png)
![1-(4-bromophenyl)-3-[2-(3-methoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288046.png)
![(1Z)-1-[[[(1R,2R)-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]naphthalen-2-one](/img/structure/B288048.png)